![molecular formula C12H15NO3 B2413510 N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide CAS No. 2361656-56-4](/img/structure/B2413510.png)
N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MMMP belongs to the class of compounds known as chalcones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in inflammation, microbial growth, and cancer cell proliferation. N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide has been shown to have various biochemical and physiological effects, including the inhibition of inflammatory mediators, the inhibition of microbial growth, and the induction of apoptosis in cancer cells. N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide in lab experiments is its diverse biological activities, which make it a useful compound for studying various biological processes. However, one of the limitations of using N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide, including the development of more efficient synthesis methods, the investigation of its potential use as a drug candidate, and the exploration of its potential applications in material science. Additionally, further research is needed to fully understand the mechanism of action of N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide and its potential role in various biological processes.
Méthodes De Synthèse
N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, which involves the reaction between an aldehyde and a ketone in the presence of a base catalyst. The synthesis of N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide can be achieved by reacting 3-methoxy-4-hydroxybenzaldehyde with methoxymethylacetophenone in the presence of potassium hydroxide as a catalyst. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties. In agriculture, N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide has been shown to have insecticidal and fungicidal properties. In material science, N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide has been studied for its potential use as a dye and as a precursor for the synthesis of other compounds.
Propriétés
IUPAC Name |
N-[3-methoxy-4-(methoxymethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-4-12(14)13-10-6-5-9(8-15-2)11(7-10)16-3/h4-7H,1,8H2,2-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSYIRHWZLNMKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)NC(=O)C=C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2413427.png)
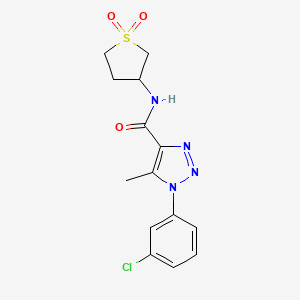
![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2413429.png)
![6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2413430.png)



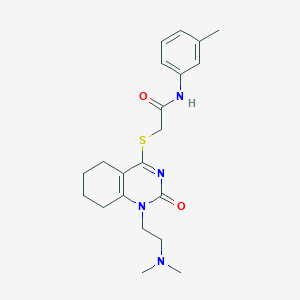

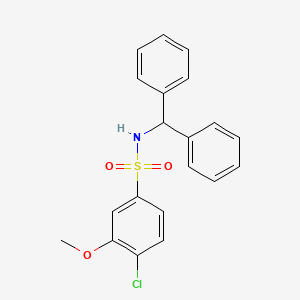
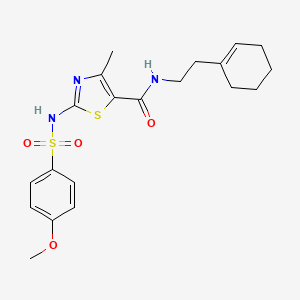
![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime](/img/structure/B2413446.png)
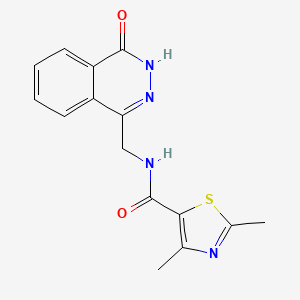
![N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2413449.png)